1-(2,4-Dichlorophenoxy)-3-(diethylamino)propan-2-ol
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Overview
Description
1-(2,4-Dichlorophenoxy)-3-(diethylamino)propan-2-ol is a chemical compound with a molecular formula of C13H19Cl2NO2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dichlorophenoxy group and a diethylamino group attached to a propanol backbone.
Preparation Methods
The synthesis of 1-(2,4-Dichlorophenoxy)-3-(diethylamino)propan-2-ol typically involves the reaction of 2,4-dichlorophenol with epichlorohydrin to form an intermediate, which is then reacted with diethylamine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(2,4-Dichlorophenoxy)-3-(diethylamino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to achieve the desired products.
Scientific Research Applications
1-(2,4-Dichlorophenoxy)-3-(diethylamino)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs or as a pharmacological tool in medical studies.
Industry: It is utilized in the production of specialty chemicals and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenoxy)-3-(diethylamino)propan-2-ol involves its interaction with specific molecular targets and pathways. The dichlorophenoxy group may interact with enzymes or receptors, modulating their activity, while the diethylamino group can influence the compound’s solubility and bioavailability. These interactions can lead to various biological effects, depending on the specific context and application.
Comparison with Similar Compounds
1-(2,4-Dichlorophenoxy)-3-(diethylamino)propan-2-ol can be compared with other similar compounds, such as:
1-(2,4-Dichlorophenoxy)-2-propanol: This compound has a similar structure but lacks the diethylamino group, which may result in different chemical and biological properties.
2-(2,4-Dichlorophenoxy)propan-1-ol: Another related compound with a different substitution pattern on the propanol backbone, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged in various scientific and industrial applications.
Properties
CAS No. |
62706-73-4 |
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Molecular Formula |
C13H19Cl2NO2 |
Molecular Weight |
292.20 g/mol |
IUPAC Name |
1-(2,4-dichlorophenoxy)-3-(diethylamino)propan-2-ol |
InChI |
InChI=1S/C13H19Cl2NO2/c1-3-16(4-2)8-11(17)9-18-13-6-5-10(14)7-12(13)15/h5-7,11,17H,3-4,8-9H2,1-2H3 |
InChI Key |
ZDGNCMRZZKMUPL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(COC1=C(C=C(C=C1)Cl)Cl)O |
Origin of Product |
United States |
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